Einecs 266-986-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 266-986-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Analyse Chemischer Reaktionen
Einecs 266-986-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride . The major products formed from these reactions vary based on the reaction conditions and the specific reagents used.
Wissenschaftliche Forschungsanwendungen
Einecs 266-986-1 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a reagent for biochemical assays or as a tool for investigating cellular processes. In medicine, the compound could be explored for its potential therapeutic properties or as a diagnostic agent. Industrial applications may include its use as an intermediate in the production of other chemicals or materials .
Wirkmechanismus
The mechanism of action of Einecs 266-986-1 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the compound’s chemical structure and the context in which it is used. For instance, in a biochemical assay, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects
Vergleich Mit ähnlichen Verbindungen
Einecs 266-986-1 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or functional groups, but each has unique properties and applications. For example, compounds such as amyl nitrite (Einecs 203-770-8) and mercurous oxide (Einecs 239-934-0) have distinct chemical properties and uses . The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
67738-02-7 |
---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
(1R,2S,5S)-5-(2-hydroxypropan-2-yl)-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9+/m0/s1 |
InChI-Schlüssel |
QTJUHINKPNOAEU-XHNCKOQMSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](C[C@H]1O)C(C)(C)O |
Kanonische SMILES |
CC1CCC(CC1O)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.